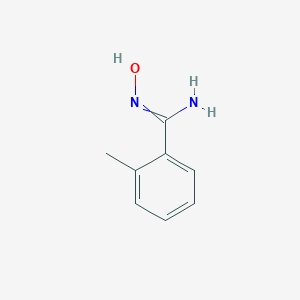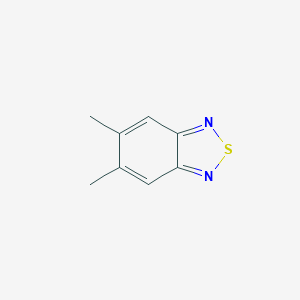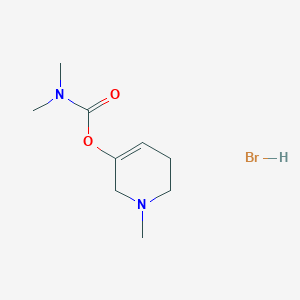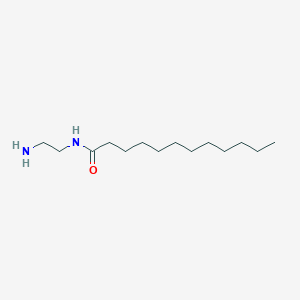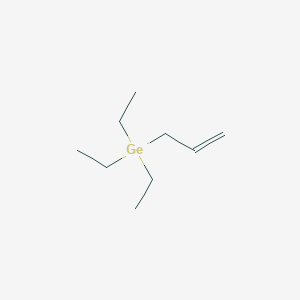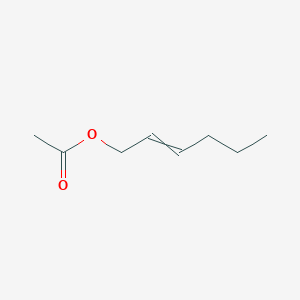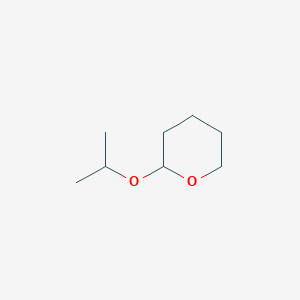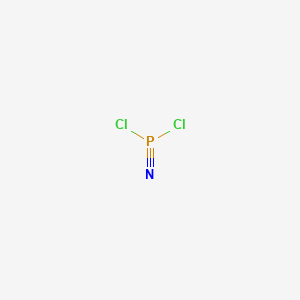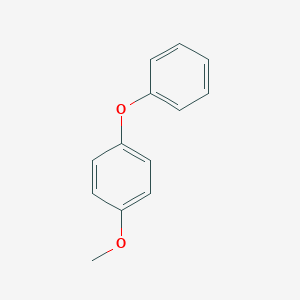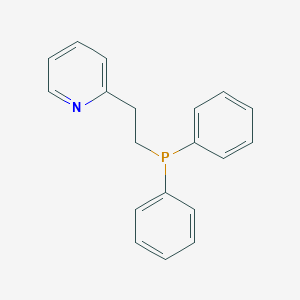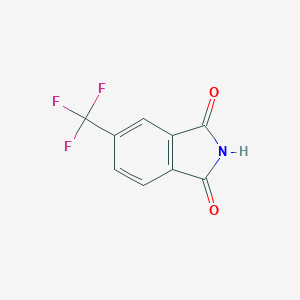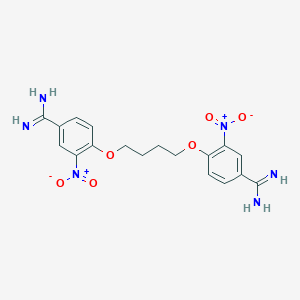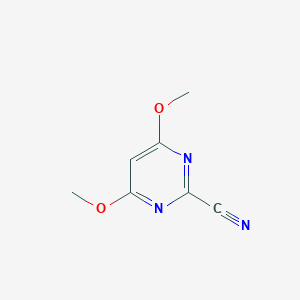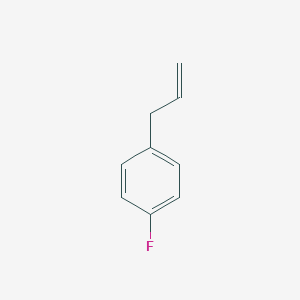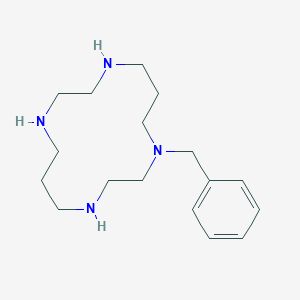
1-Benzyl-1,4,8,11-tetraazacyclotetradecane
Vue d'ensemble
Description
1-Benzyl-1,4,8,11-tetraazacyclotetradecane is an azamacrocycle . It is used in the synthesis of molecules with electroactive cavities . It acts as a nitrogen crown ether analogue and as an antioxidant in rubber .
Molecular Structure Analysis
The molecular formula of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane is C17H30N4 . Its average mass is 290.447 Da and its monoisotopic mass is 290.247040 Da .Physical And Chemical Properties Analysis
1-Benzyl-1,4,8,11-tetraazacyclotetradecane has a density of 0.9±0.1 g/cm3 . Its boiling point is 434.3±45.0 °C at 760 mmHg . The compound has a molar refractivity of 88.9±0.3 cm3 . It has 4 H bond acceptors and 3 H bond donors .Applications De Recherche Scientifique
Application in the Field of Chemistry
1-Benzyl-1,4,8,11-tetraazacyclotetradecane is a type of cyclam . Cyclams have received considerable attention over the last few years due to their chemical and biological properties . The high kinetic and thermodynamic stability exhibited by metal complexes supported by cyclam derivatives led to their application as catalysts .
Method of Application
The cyclam derivative (NCCH 2 CH 2) 2 ( 4-CF3 PhCH 2) 2 Cyclam was prepared by the reaction of H 2 ( 4-CF3 PhCH 2) 2 Cyclam with acrylonitrile in methanol . The compound was fully characterized by elemental analysis, mass spectrometry as well as IR and NMR spectroscopy .
Results or Outcomes
Crystals of (NCCH 2 CH 2) 2 ( 4-CF3 PhCH 2) 2 Cyclam suitable for single-crystal X-ray diffraction were obtained by the slow evaporation of a chloroform solution of the compound . The establishment of non-classical hydrogen bonds and unusual nitrile–nitrile and π (CN) … π interactions determined the solid-state supramolecular architecture of (NCCH 2 CH 2) 2 ( 4-CF3 PhCH 2) 2 Cyclam .
Application in the Field of Biochemistry
1-Benzyl-1,4,8,11-tetraazacyclotetradecane is a derivative of cyclam . Cyclams are used in the synthesis of molecules with electroactive cavities . They act as nitrogen crown ether analogues and as antioxidants in rubber .
Method of Application
The specific method of application in biochemistry would depend on the exact experiment or procedure being conducted. However, the general process involves the synthesis of the cyclam derivative and its subsequent use in the creation of molecules with electroactive cavities .
Results or Outcomes
The results or outcomes of this application would also depend on the specific experiment or procedure. However, the general outcome is the creation of molecules with electroactive cavities, which can have various applications in biochemistry .
Application in the Field of Material Science
Cyclam derivatives, such as 1-Benzyl-1,4,8,11-tetraazacyclotetradecane, can be used as antioxidants in rubber . This can improve the durability and lifespan of rubber materials.
Method of Application
The cyclam derivative would be mixed with the rubber during the manufacturing process. The specific method and amount would depend on the type of rubber and the desired properties .
Results or Outcomes
The addition of the cyclam derivative can improve the antioxidant properties of the rubber, potentially increasing its durability and lifespan .
Application in the Field of Biomedicine
1-Benzyl-1,4,8,11-tetraazacyclotetradecane is a derivative of cyclam . Cyclams are used in the synthesis of molecules with electroactive cavities . They act as nitrogen crown ether analogues and as antioxidants in rubber . They are also used in the preparation of plerixafor derivatives .
Method of Application
The specific method of application in biomedicine would depend on the exact experiment or procedure being conducted. However, the general process involves the synthesis of the cyclam derivative and its subsequent use in the creation of molecules with electroactive cavities .
Results or Outcomes
The results or outcomes of this application would also depend on the specific experiment or procedure. However, the general outcome is the creation of molecules with electroactive cavities, which can have various applications in biomedicine .
Safety And Hazards
Propriétés
IUPAC Name |
1-benzyl-1,4,8,11-tetrazacyclotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4/c1-2-6-17(7-3-1)16-21-14-5-10-19-12-11-18-8-4-9-20-13-15-21/h1-3,6-7,18-20H,4-5,8-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEKVKFZHNGHEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448186 | |
| Record name | 1-BENZYL-1,4,8,11-TETRAAZACYCLOTETRADECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1,4,8,11-tetraazacyclotetradecane | |
CAS RN |
132723-93-4 | |
| Record name | 1-BENZYL-1,4,8,11-TETRAAZACYCLOTETRADECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



